9,10-Anthracenedione, 2,7-dimethoxy-

Overview

Description

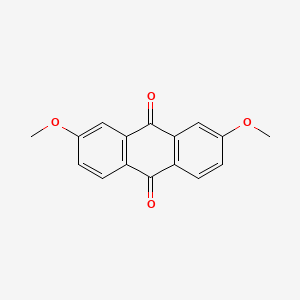

2,7-Dimethoxyanthracene-9,10-dione is an organic compound with the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.26 g/mol . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of methoxy groups at the 2 and 7 positions and carbonyl groups at the 9 and 10 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dimethoxyanthracene-9,10-dione typically involves the methoxylation of anthraquinone derivatives. One common method includes the reaction of 2,7-dihydroxyanthracene-9,10-dione with dimethyl sulfate in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for 2,7-dimethoxyanthracene-9,10-dione are not well-documented in the literature. the general approach would likely involve large-scale methoxylation reactions using similar reagents and conditions as those used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming anthracenediols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used to replace the methoxy groups under basic conditions.

Major Products

Oxidation: Anthraquinone derivatives.

Reduction: Anthracenediols.

Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

2,7-Dimethoxyanthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-dimethoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can act as a photosensitizer, absorbing light and transferring energy to other molecules, leading to photochemical reactions . It can also participate in redox reactions, altering the oxidation state of other compounds and influencing biochemical pathways .

Comparison with Similar Compounds

2,7-Dimethoxyanthracene-9,10-dione can be compared with other anthracene derivatives such as:

9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and use in triplet–triplet annihilation upconversion systems.

9,10-Diphenylanthracene: Commonly used as a benchmark annihilator in photon upconversion studies.

2,7-Dinitrophenanthrene-9,10-dione: Used as a photosensitizer in oxidative coupling reactions.

The uniqueness of 2,7-dimethoxyanthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable in various research and industrial applications.

Biological Activity

9,10-Anthracenedione, 2,7-dimethoxy- (C₁₆H₁₂O₄), also known as 2,7-dimethoxyanthracene-9,10-dione, is an organic compound belonging to the anthraquinone family. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity based on recent research findings, case studies, and detailed data.

- Molecular Formula : C₁₆H₁₂O₄

- Molecular Weight : 268.26 g/mol

The biological activity of 9,10-anthracenedione, 2,7-dimethoxy- is attributed to several mechanisms:

- Photosensitization : The compound can absorb light and transfer energy to biological molecules, leading to photochemical reactions that may induce cell death in cancer cells.

- Antimicrobial Activity : It exhibits significant antimicrobial properties against various pathogens by disrupting cell wall integrity and inhibiting nucleic acid synthesis .

Anticancer Properties

Numerous studies have indicated that anthracenediones possess anticancer potential. For instance:

- Cell Proliferation Inhibition : Research indicates that 9,10-anthracenedione derivatives can inhibit the proliferation of cancer cells through apoptosis and cell cycle arrest mechanisms. A study demonstrated that this compound effectively induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 5 µM.

Antimicrobial Activity

The compound has shown promising results against various microbial strains:

- Broad-Spectrum Antibacterial Activity : In vitro studies reveal that it has significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .

- Antifungal Effects : It also exhibits antifungal activity against Candida albicans, highlighting its potential as a therapeutic agent in treating fungal infections .

Data Summary

The following table summarizes key findings related to the biological activities of 9,10-anthracenedione, 2,7-dimethoxy-:

Case Studies

-

Study on Anticancer Effects :

In a study focusing on the anticancer effects of anthracenediones, researchers treated MCF-7 cells with varying concentrations of 9,10-anthracenedione, 2,7-dimethoxy-. Results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. -

Antimicrobial Efficacy Assessment :

Another study evaluated the antimicrobial efficacy of this compound against clinical strains of bacteria. The results showed that it inhibited biofilm formation and reduced bacterial viability significantly compared to control groups.

Properties

IUPAC Name |

2,7-dimethoxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-9-3-5-11-13(7-9)16(18)14-8-10(20-2)4-6-12(14)15(11)17/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROSJLWBFOKJMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441514 | |

| Record name | 9,10-Anthracenedione, 2,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73453-68-6 | |

| Record name | 9,10-Anthracenedione, 2,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.